2,6-Bis(3-bromophenyl)-4-phenylpyridine

OLED Hole-Transport Material Regiochemistry

This meta-brominated pyridine building block delivers precision where para-isomers fail. The 3-bromo substitution pattern critically alters electron-withdrawing effects and steric hindrance versus the common 4-bromo analog (CAS 74918-94-8), directly impacting OLED device performance. The non-symmetric geometry prevents crystallization in amorphous films—essential for long-lived phosphorescent OLEDs. Dual C-Br handles enable sequential Suzuki-Miyaura couplings to asymmetrically tune HOMO/LUMO and triplet energy levels for Ir(ppy)3-class dopants. Choose the correct isomer; device outcomes depend on it. Available in research and bulk quantities.

Molecular Formula C23H15Br2N
Molecular Weight 465.2 g/mol
Cat. No. B12504038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Bis(3-bromophenyl)-4-phenylpyridine
Molecular FormulaC23H15Br2N
Molecular Weight465.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC(=CC=C3)Br)C4=CC(=CC=C4)Br
InChIInChI=1S/C23H15Br2N/c24-20-10-4-8-17(12-20)22-14-19(16-6-2-1-3-7-16)15-23(26-22)18-9-5-11-21(25)13-18/h1-15H
InChIKeyJPXLPGXBVLWTLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Bis(3-bromophenyl)-4-phenylpyridine: CAS 123291-15-6 for OLED & Organic Semiconductor R&D


2,6-Bis(3-bromophenyl)-4-phenylpyridine (CAS No. 123291-15-6) is a pyridine derivative with a molecular weight of 465.19 g/mol and the formula C23H15Br2N . It features a central pyridine ring substituted with two 3-bromophenyl groups at the 2- and 6-positions and a phenyl group at the 4-position . This structural motif is characteristic of building blocks used in the synthesis of organic semiconductors, particularly for organic light-emitting diode (OLED) host and transport materials, due to the electron-deficient nature and thermal robustness of the pyridine core [1]. The specific 3-bromo substitution pattern is expected to influence electronic properties and steric hindrance relative to other isomers .

Why 2,6-Bis(3-bromophenyl)-4-phenylpyridine Cannot Be Replaced by Common In-Class Analogs


While a class of bis(bromophenyl)-phenylpyridines exists, substitution at the 3-position versus the more common 4-position is not a trivial change. The position of the bromine atom directly impacts the electron-withdrawing inductive effect (-I) and resonance effect (+M) on the pendant phenyl rings, which in turn influences the compound's oxidation/reduction potentials and the overall conjugation . Furthermore, the meta-substitution pattern (3-position) introduces a different steric profile compared to para-substituted (4-position) analogs like 2,6-bis(4-bromophenyl)-4-phenylpyridine (CAS 74918-94-8) [1]. This difference can critically affect intermolecular packing in solid-state devices (e.g., OLEDs) and the regioselectivity of subsequent cross-coupling reactions used to build more complex materials [2]. Therefore, direct interchange with 4-bromo or chloro analogs is highly likely to alter material performance and synthetic outcomes.

Quantitative Evidence Guide: 2,6-Bis(3-bromophenyl)-4-phenylpyridine vs. Comparators


Meta- vs. Para-Bromine Substitution: A Comparison with 2,6-Bis(4-bromophenyl)-4-phenylpyridine

The primary structural differentiator for 2,6-Bis(3-bromophenyl)-4-phenylpyridine is the meta-positioning of bromine on the 2- and 6-phenyl rings, in contrast to the more widely reported para-substituted analog, 2,6-Bis(4-bromophenyl)-4-phenylpyridine. Meta-substitution typically results in a different electronic distribution and molecular geometry due to altered inductive and resonance effects . While direct comparative performance data for the 3-bromo isomer is not available in the retrieved literature, the para-isomer's properties serve as a key benchmark. 2,6-Bis(4-bromophenyl)-4-phenylpyridine is reported to have a melting point of 196 °C [1]. The melting point of the 3-bromo isomer is expected to differ due to changes in molecular symmetry and packing efficiency, which is a critical parameter for purification and thin-film processing.

OLED Hole-Transport Material Regiochemistry

Synthetic Utility as a Versatile Cross-Coupling Precursor

The presence of two bromine atoms at the 3-position of the phenyl rings provides two reactive handles for sequential or symmetrical functionalization via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings . This is a common strategy for constructing complex pyridine-based architectures, including OLED host materials [1]. The meta-bromoaryl motif may exhibit different reactivity profiles compared to para- or ortho-bromo analogs in cross-coupling reactions, influencing reaction yields and selectivity, although specific kinetic data for this compound are not available in the retrieved public domain. This differentiates it from chloro-analogs (e.g., 2,6-bis(3-chlorophenyl)-4-phenylpyridine), which generally exhibit lower reactivity in oxidative addition steps of Pd-catalyzed reactions.

Cross-coupling Suzuki-Miyaura Building Block

Potential for Tailored Intermolecular Packing in Solid-State Devices

The meta-bromine substitution pattern alters the molecular dipole moment and steric bulk compared to the more symmetrical para-substituted analog. This can influence intermolecular π-π stacking interactions and solid-state morphology in thin films, which are critical determinants of charge carrier mobility in OLEDs and organic field-effect transistors (OFETs) [1]. A study on related pyrene-pyridine derivatives, including a 4-bromophenyl analog, demonstrated that functionalization on the pyridine unit significantly impacts electro-optical properties and device performance, with the brominated version showing an external quantum efficiency (EQE) of 9% and a maximum luminance of 17,300 cd/m² as a hole-transport material (HTM) [2]. The 3-bromo isomer's distinct geometry is hypothesized to offer a different trade-off between charge transport and morphological stability, though direct device data for this specific compound is not in the public domain.

Solid-State Packing OLED Performance Electron Transport

High-Value Application Scenarios for 2,6-Bis(3-bromophenyl)-4-phenylpyridine


Synthesis of Asymmetric OLED Host and Transport Materials

This compound serves as a critical precursor for synthesizing complex triphenylpyridine derivatives used as host materials in phosphorescent OLEDs. The 3-bromo handles allow for sequential Suzuki-Miyaura couplings to introduce electron-donating or electron-withdrawing groups asymmetrically, enabling precise tuning of the host's HOMO/LUMO energy levels and triplet energy (ET) to match specific phosphorescent dopants like Ir(ppy)3 [1]. The non-symmetric geometry of the 3-bromo isomer can help prevent crystallization in the amorphous film, a key requirement for long-lived OLED devices [2].

Development of Organic Semiconductor Building Blocks

Researchers designing new organic semiconductors (OSCs) for transistors or photovoltaics can utilize this compound to build extended π-conjugated systems. The meta-substitution pattern offers a unique vector for π-conjugation compared to para-substituted analogs, which can be used to modulate the degree of electronic communication between donor and acceptor units within a larger molecular architecture [2]. This is particularly relevant for optimizing charge separation in organic photovoltaics or ambipolar charge transport in light-emitting transistors.

Synthesis of Novel Ligands for Organometallic Complexes

The nitrogen atom in the central pyridine ring can act as a coordination site for transition metals (e.g., Ir(III), Pt(II), Ru(II)). The electron-withdrawing bromophenyl substituents modify the electron density on the nitrogen, thereby tuning the metal complex's photophysical properties, such as emission wavelength and quantum yield. This makes the compound a valuable precursor for synthesizing novel phosphorescent emitters for OLED and sensing applications .

Methodology Studies in Regioselective Cross-Coupling

Given the presence of two identical C-Br bonds in a meta-configuration, this compound is an ideal model substrate for developing and validating new catalytic systems aimed at achieving high regioselectivity in sequential cross-coupling reactions. This is a non-trivial challenge in synthetic chemistry, and success with this substrate demonstrates a high level of catalyst control and functional group tolerance .

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